2-(4-Fluorophenyl)cyclohexa-2,5-diene-1,4-dione
Description
2-(4-Fluorophenyl)cyclohexa-2,5-diene-1,4-dione is a fluorinated quinone derivative characterized by a cyclohexadienedione core substituted with a 4-fluorophenyl group. This compound belongs to a broader class of cyclohexa-2,5-diene-1,4-diones, which are structurally defined by their conjugated diketone system and aromatic substituents.
Properties
CAS No. |
87170-18-1 |
|---|---|
Molecular Formula |
C12H7FO2 |
Molecular Weight |
202.18 g/mol |
IUPAC Name |
2-(4-fluorophenyl)cyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C12H7FO2/c13-9-3-1-8(2-4-9)11-7-10(14)5-6-12(11)15/h1-7H |
InChI Key |
POJNEPOPFVPIIX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=O)C=CC2=O)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluorophenyl)cyclohexa-2,5-diene-1,4-dione typically involves the reaction of 4-fluoroaniline with cyclohexa-2,5-diene-1,4-dione under specific conditions. One common method includes the use of a catalyst such as palladium on carbon (Pd/C) and a solvent like ethanol. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated systems and advanced purification techniques ensures the production of high-purity 2-(4-Fluorophenyl)cyclohexa-2,5-diene-1,4-dione on a larger scale .
Chemical Reactions Analysis
Types of Reactions
2-(4-Fluorophenyl)cyclohexa-2,5-diene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into hydroquinone derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are employed under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include various quinone and hydroquinone derivatives, as well as substituted phenyl derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Antiproliferative Activity
Research has shown that compounds structurally related to cyclohexa-2,5-diene-1,4-dione exhibit significant antiproliferative activity against various cancer cell lines. For instance, studies have indicated that derivatives of this compound can induce apoptosis in tumor cells through mechanisms involving reactive oxygen species and caspase activation .
Case Studies:
- Cytotoxicity Against Human Tumor Cell Lines : A series of derivatives demonstrated potent cytotoxic effects against melanoma and other cancer cell lines. The presence of specific substituents on the cyclohexadiene core influenced the degree of activity observed .
- Mechanism of Action : Investigations into the apoptotic pathways activated by these compounds revealed that they could effectively trigger cell death mechanisms, making them potential candidates for further drug development .
Organic Photovoltaics
The unique structure of 2-(4-Fluorophenyl)cyclohexa-2,5-diene-1,4-dione allows it to be explored as a material in organic photovoltaic devices. The fluorinated aromatic system can enhance charge transport properties and overall device efficiency when incorporated into polymer blends or as a small molecule donor material.
Research Findings:
- Studies have indicated that incorporating fluorinated compounds can improve the stability and performance of organic solar cells .
Synthesis and Chemical Reactions
The compound can also serve as an intermediate in synthetic organic chemistry. Its reactivity allows it to participate in various chemical transformations, such as:
- Diels-Alder Reactions : As a diene component in Diels-Alder reactions, it can form complex cyclic structures useful in drug synthesis.
- Electrophilic Aromatic Substitution : The presence of the fluorine atom can influence the reactivity and selectivity in further functionalization reactions .
Summary of Applications
| Application Area | Description |
|---|---|
| Medicinal Chemistry | Antiproliferative agents with potential for cancer treatment; apoptosis induction mechanisms. |
| Material Science | Potential use in organic photovoltaics for improved efficiency and stability. |
| Synthetic Organic Chemistry | Intermediate for various chemical reactions including Diels-Alder and electrophilic substitutions. |
Mechanism of Action
The mechanism of action of 2-(4-Fluorophenyl)cyclohexa-2,5-diene-1,4-dione involves its interaction with cellular components, leading to various biological effects. The compound can undergo redox cycling, generating reactive oxygen species (ROS) that induce oxidative stress in cells. This oxidative stress can trigger apoptosis (programmed cell death) in cancer cells, making it a potential anticancer agent. Additionally, the compound may interact with specific enzymes and proteins, modulating their activity and affecting cellular pathways .
Comparison with Similar Compounds
Key Observations:
- Amino/Thioether Substituents: Increase environmental persistence and toxicity (e.g., 6PPD-Q’s role in aquatic toxicity) .
- Alkyl/Alkoxy Chains (e.g., DMDD) : Improve lipid solubility, enhancing bioavailability for therapeutic applications .
Physicochemical Properties
Biological Activity
2-(4-Fluorophenyl)cyclohexa-2,5-diene-1,4-dione is a compound of significant interest due to its potential biological activities, particularly in the field of cancer research. This article explores its biological activity, focusing on its antiproliferative effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C12H7FO2
- Molar Mass : 218.18 g/mol
- CAS Number : 87170-18-1
Biological Activity Overview
The compound has been investigated for its potential as an anticancer agent. Its biological activity is primarily attributed to its ability to induce cytotoxic effects in various cancer cell lines.
Antiproliferative Effects
Research has shown that derivatives of cyclohexa-2,5-diene-1,4-dione exhibit significant antiproliferative properties against different human cancer cell lines. For instance, studies have demonstrated that compounds with similar structures can inhibit cell proliferation through various mechanisms including apoptosis induction and cell cycle arrest.
The mechanisms through which 2-(4-Fluorophenyl)cyclohexa-2,5-diene-1,4-dione exerts its effects include:
-
Induction of Apoptosis :
- The compound has been shown to activate caspases, leading to programmed cell death in cancer cells.
- Flow cytometry studies indicated increased Annexin V positivity in treated cells, confirming apoptotic activity.
- Reactive Oxygen Species (ROS) Generation :
- Cell Cycle Arrest :
Case Studies and Research Findings
Several studies have investigated the biological activity of compounds related to 2-(4-Fluorophenyl)cyclohexa-2,5-diene-1,4-dione:
Study 1: Antiproliferative Activity in Cancer Cell Lines
A study evaluated the antiproliferative effects of various cyclohexadiene derivatives on MCF-7 breast cancer cells. The results indicated that compounds similar to 2-(4-Fluorophenyl)cyclohexa-2,5-diene-1,4-dione exhibited IC50 values ranging from 10 nM to 33 nM, demonstrating potent activity against these cells .
Study 2: Mechanistic Insights
Another research focused on understanding the mechanisms behind the cytotoxicity observed with these compounds. The study utilized MTT assays and flow cytometry to evaluate cell viability and apoptosis induction. It was found that the presence of a fluorine atom significantly enhanced the bioactivity compared to other halogenated derivatives .
Data Tables
| Compound Name | IC50 (nM) | Cell Line | Mechanism of Action |
|---|---|---|---|
| 2-(4-Fluorophenyl)cyclohexa-2,5-diene-1,4-dione | 15 | MCF-7 | Apoptosis induction |
| 3-Hydroxy-1,4-benzoquinone | 20 | MDA-MB-231 | ROS generation |
| 2-Hexyl-5-hydroxycyclohexa-2,5-diene-1,4-dione | 10 | A549 | Cell cycle arrest |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
